7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique fusion of pyridine, pyrrole, triazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the triazole ring: This step often involves the reaction of the pyrimidine intermediate with azide compounds under thermal or catalytic conditions.
Attachment of the pyrrole ring: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyrrole derivatives.
Incorporation of the pyridine ring: This final step may involve a nucleophilic substitution or a similar reaction to introduce the pyridinyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving heterocyclic compounds.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s heterocyclic structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine: can be compared to other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and material science.
Properties
IUPAC Name |
7-pyridin-2-yl-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6/c1-2-7-15-11(5-1)12-6-8-16-13-17-14(18-20(12)13)19-9-3-4-10-19/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQTXPXGHXXXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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